ethyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocycle with a fused pyrrole and pyrimidine ring system. Key substituents include:
- A 4-oxo group at position 4.
- A phenyl ring at position 5.
- A propan-2-yl (isopropyl) group at position 3.
- A sulfanyl-acetamido side chain at position 2, linked to an ethyl benzoate ester.
Though direct pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly for kinase inhibition or nucleotide analog applications .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-4-34-25(33)18-12-8-9-13-20(18)28-21(31)15-35-26-29-22-19(17-10-6-5-7-11-17)14-27-23(22)24(32)30(26)16(2)3/h5-14,16,27H,4,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIFDQBLWWMHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step reactions including condensation, substitution, and cyclization. Starting materials can include substituted benzoic acid derivatives and pyrrolo[3,2-d]pyrimidin-2-yl intermediates.
Industrial Production Methods: Large-scale production often utilizes optimized reaction conditions to improve yield and purity. Industrial methods may include catalytic processes to streamline the synthesis and reduce by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, potentially altering the sulfanyl and pyrimidin ring structures.
Reduction: Reduction reactions can modify the oxo and sulfanyl groups.
Substitution: Various substitution reactions can occur on the phenyl and pyrimidin rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenation agents like bromine or chlorine, often in the presence of Lewis acids.
Major Products: Oxidation and reduction can yield derivatives with modified functional groups, while substitution can introduce different halogens or other substituents onto the rings.
Scientific Research Applications
In Chemistry: Used as a precursor for more complex molecules in organic synthesis and as a reference compound in analytical studies.
In Biology: Explored for its potential in modulating biological pathways due to its structural resemblance to naturally occurring bioactive compounds.
In Medicine: Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.
In Industry: Employed in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: Ethyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate interacts with enzymes or receptors, influencing signaling pathways crucial for biological processes. Its mechanism often involves binding to specific sites on proteins, altering their activity.
Comparison with Similar Compounds
Substituent Effects on Properties
- Pyrrolo[3,2-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine: The thiazolo analog () exhibits a sulfur-containing thiazole ring, which may increase π-stacking interactions compared to the pyrrolo core.
- Sulfanyl vs. Amino Groups: The dipentylamino group in ’s compound increases lipophilicity (logP), whereas the sulfanyl group in the target compound could enhance oxidative stability or metal chelation .
Research Implications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
